![molecular formula C7H13NO B2750130 6-Azabicyclo[3.2.1]octan-2-ol CAS No. 1934420-45-7](/img/structure/B2750130.png)
6-Azabicyclo[3.2.1]octan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azabicyclo[3.2.1]octan-2-ol is a chemical compound with the CAS Number: 1934420-45-7 . It has a molecular weight of 127.19 . The IUPAC name for this compound is (1S,2S,5R)-6-azabicyclo[3.2.1]octan-2-ol .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex and unique. The InChI code for this compound is 1S/C7H13NO/c9-7-2-1-6-3-5(7)4-8-6/h5-9H,1-4H2 .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .It is stored at a temperature of -10 degrees . The physical form of this compound is a powder .
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
Synthesis Approaches : The molecule 6-Azabicyclo[3.2.1]octan-2-ol has been synthesized through various chemical reactions. A notable method involved starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one and implementing a series of steps leading to the formation of 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol (Philip et al., 1990). Similar methods have been developed to synthesize racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones (Pitner et al., 1991).
Structural Studies : The structure of esters derived from syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-6-ols was analyzed using NMR spectroscopy and X-ray crystallography, providing detailed insights into their stereochemistry (Fernández et al., 1999).
Chemical Properties and Applications
Development of New Synthesis Methods : Research has focused on developing new methods for the synthesis of azabicyclo[3.2.1]octanes, which are important in medicinal chemistry. For example, a method for synthesizing 4-aryl-functionalized 2-azabicyclo[3.2.1]octanes was presented, highlighting its versatility in medicinal chemistry research (Armstrong & Bergmeier, 2017).
Catalytic Applications : A study identified the optimal framework for hydroxylamines like 8-Azabicyclo[3.2.1]octan-8-ol in copper-cocatalyzed aerobic alcohol oxidation. This research provides insights into the catalytic capabilities of these compounds (Toda et al., 2023).
Spectroscopic Studies : Spectroscopic studies, including NMR and IR spectroscopy, have been conducted on various derivatives of azabicyclo[3.2.1]octan-ols. These studies are crucial in understanding the conformational and structural aspects of these compounds (Iriepa et al., 2003).
Conformational Analysis and Molecular Modeling
- Conformational Analysis : Comparative studies using molecular modeling techniques have been conducted to analyze the conformations of various azabicyclo[3.2.1]octan-ols. Such analyses provide valuable information for the design of pharmacologically active compounds (Arias et al., 1990).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 6-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 6-Azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to interact with various biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 6-Azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is structurally similar, is known to be involved in several total syntheses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Azabicyclo[32It is known that the compound is a powder at room temperature , which could potentially influence its absorption and distribution.
Result of Action
The molecular and cellular effects of 6-Azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to have various biological activities .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 6-Azabicyclo[32It is known that the compound is stable at a storage temperature of -10 degrees celsius .
Propiedades
IUPAC Name |
6-azabicyclo[3.2.1]octan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-6-3-5(7)4-8-6/h5-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKHMNYOEYNRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1NC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


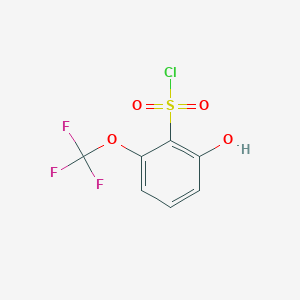
![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)
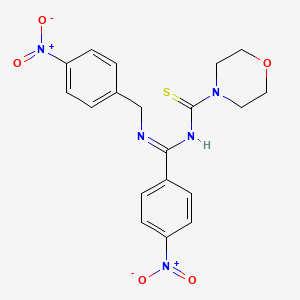

![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine](/img/structure/B2750058.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2750059.png)
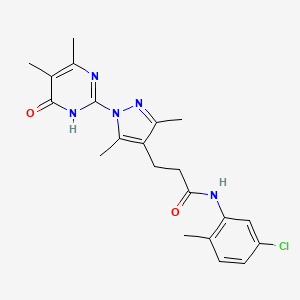
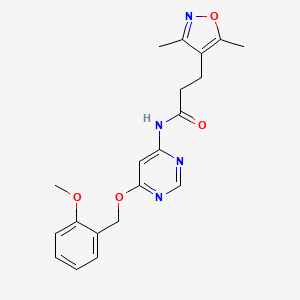
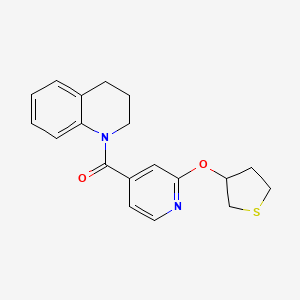

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2750070.png)
